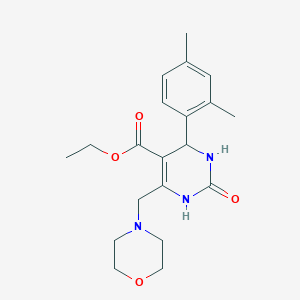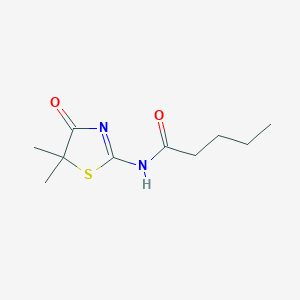![molecular formula C13H16ClFN2O3S B4652439 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has been extensively studied in the scientific community due to its potential therapeutic applications for the treatment of cystic fibrosis (CF) and other related diseases.
Mecanismo De Acción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide acts as a selective inhibitor of the CFTR protein by binding to a specific site on the protein, which prevents the flow of chloride ions across the epithelial membrane. This inhibition of CFTR activity can help to reduce the accumulation of mucus in the airways of CF patients, which can improve lung function and reduce the risk of respiratory infections.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects on the CFTR protein and the airway epithelia. These effects include the inhibition of CFTR-mediated chloride secretion, the reduction of mucus viscosity, the improvement of airway surface hydration, and the reduction of bacterial colonization in the airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the CFTR protein, its ability to inhibit CFTR activity in a dose-dependent manner, and its stability in solution. However, there are also some limitations to the use of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide and its potential therapeutic applications. These include the development of new formulations of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide that can improve its solubility and bioavailability, the identification of new targets for CFTR inhibitors, and the exploration of combination therapies that can enhance the efficacy of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in the treatment of CF and related diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in human patients.
Aplicaciones Científicas De Investigación
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the CFTR gene, which encodes for the CFTR protein. 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to selectively inhibit the activity of CFTR protein, which can help to improve the function of the airway epithelia in patients with CF.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3S/c14-11-2-1-3-12(15)10(11)8-21(19,20)17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCYJDAVDYKLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetic acid](/img/structure/B4652362.png)
![4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4652370.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4652375.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4652381.png)

![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4652405.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4652418.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4652424.png)
![2-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652445.png)

amine dihydrochloride](/img/structure/B4652460.png)
![N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4652465.png)
![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4652472.png)
![1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4652477.png)